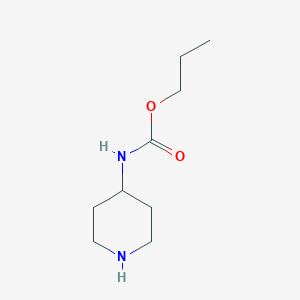

Propyl 4-piperidinylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

141498-56-8 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

propyl N-piperidin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI Key |

HNVOOAODSCLLHQ-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)NC1CCNCC1 |

Canonical SMILES |

CCCOC(=O)NC1CCNCC1 |

Synonyms |

Carbamic acid, 4-piperidinyl-, propyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl 4 Piperidinylcarbamate and Its Analogs

Established Synthetic Pathways

Traditional methods for the synthesis of propyl 4-piperidinylcarbamate and related structures have laid a foundational framework for the production of these valuable compounds. These pathways, while effective, often rely on stoichiometric reagents and can generate significant waste.

Carbamatization Reactions via Amination and Carboxylation

A primary and direct route to this compound involves the carbamatization of 4-aminopiperidine (B84694). This transformation can be achieved through several carboxylation strategies. One common approach is the reaction of 4-aminopiperidine with a suitable propyl chloroformate. This method, while straightforward, utilizes phosgene (B1210022) derivatives, which are highly toxic and corrosive, prompting the search for safer alternatives. researchgate.netnih.gov

An alternative, greener approach involves the use of carbon dioxide as a C1 building block. nih.govnih.gov The reaction of amines with CO2 to form carbamic acids is a well-established principle. nih.govnih.govpsu.edu These carbamic acid intermediates can then be alkylated to yield the desired carbamate (B1207046). For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. organic-chemistry.org This method offers milder reaction conditions and avoids the N-alkylation of the amine, which can be a competing side reaction. organic-chemistry.org

The choice of reagents and reaction conditions can significantly influence the outcome of these reactions. For example, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) as catalysts can facilitate the coupling of amines, CO2, and alkyl halides under mild conditions with short reaction times. organic-chemistry.org

Coupling Reactions for Piperidine (B6355638) and Propyl Moiety Integration

Once the substituted piperidine is formed, the propyl carbamate moiety can be introduced. For instance, N-Boc protected 4-aminopiperidine can be reacted with methyl chloroformate, followed by deprotection of the N-Boc group to yield methyl 4-piperidinylcarbamate, which could then potentially be transesterified to the propyl ester. googleapis.com Another approach involves the N-alkylation of a protected 4-aminopiperidine derivative with a suitable propyl-containing electrophile, followed by deprotection and carbamate formation. nih.gov

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, including derivatives of this compound, in a single step. researchgate.netrug.nl These reactions are atom-economical and environmentally friendly. researchgate.net

For example, a one-pot synthesis of highly substituted piperidines can be achieved through the combination of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines, catalyzed by tetrabutylammonium tribromide (TBATB). researchgate.net This approach allows for the rapid generation of a library of piperidine derivatives. Similarly, a five-component MCR has been developed to synthesize densely functionalized piperidine derivatives. mdpi.com

Lipase-catalyzed MCRs have also emerged as a biocatalytic approach for the synthesis of piperidines. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives in very good yields. rsc.org This biocatalytic method demonstrates high efficiency and reusability of the catalyst. rsc.org

Novel and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green reaction protocols for carbamate synthesis.

Catalytic Systems in Carbamate Formation (e.g., Homogeneous and Heterogeneous Catalysis)

Both homogeneous and heterogeneous catalysts have been extensively investigated to improve the efficiency and selectivity of carbamate synthesis.

Homogeneous Catalysis: Transition metal complexes have shown remarkable efficiency in promoting carbamate synthesis under mild conditions. mdpi.com For example, palladium-catalyzed reactions are attractive due to their ability to facilitate key bond-forming steps. mdpi.com Palladium complexes like Pd(PPh3)4 have been employed as homogeneous catalysts for various organic transformations, including carbamate synthesis. mdpi.com Lanthanide metal complexes have also been used to catalyze the formation of carbamates from CO2, secondary amines, and acetylenic alcohols. koreascience.kr

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on developing heterogeneous catalysts. acs.org Supported metal catalysts, such as palladium on carbon (Pd/C), have been studied for carbamate synthesis. acs.org The use of a solid support allows for easier catalyst recovery and reuse. researchgate.net

Cerium oxide (CeO2) has been identified as an effective heterogeneous catalyst for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols, achieving high yields even without dehydrating agents. rsc.org Another example is the use of a zinc alkyl carboxylate catalyst chemically bonded to a silica (B1680970) surface, which has demonstrated high activity and recyclability in the synthesis of methyl N-phenyl carbamate. rsc.org Solid-base catalysts have also been employed for the synthesis of carbamates from symmetrical ureas and organic carbonates. rsc.org

| Catalyst System | Reactants | Key Advantages |

| Pd(PPh3)4 (Homogeneous) | Amine, Chloroformate | Mild reaction conditions, high efficiency mdpi.com |

| Lanthanide Complexes (Homogeneous) | Amine, CO2, Acetylenic Alcohol | Utilization of CO2 koreascience.kr |

| CeO2 (Heterogeneous) | Amine, CO2, Alcohol | High yields, reusable catalyst, no dehydrating agent needed rsc.org |

| Silica-supported Zinc Alkyl Carboxylate (Heterogeneous) | Aniline, Dimethylcarbonate | High activity, recyclable rsc.org |

| Solid-Base Catalysts (Heterogeneous) | Urea (B33335), Organic Carbonate | Phosgene-free route rsc.org |

| NaI-Pd/C (Heterogeneous) | Aniline, CO, Methanol | Effective for oxidative carbonylation acs.org |

| Immobilized CALB (Biocatalyst) | Benzaldehyde, Aniline, Acetoacetate Ester | Environmentally friendly, high yield, reusable rsc.org |

Environmentally Benign Synthetic Protocols and Solvent Systems

The development of green synthetic protocols focuses on reducing waste, using less hazardous materials, and improving energy efficiency. A key aspect of this is the use of environmentally benign solvents.

Deep eutectic solvents (DESs) are emerging as promising green alternatives to traditional organic solvents. bohrium.commdpi.comrsc.org They are often biodegradable, have low toxicity, and can act as both the solvent and the catalyst. rsc.orgrsc.org For instance, a DES composed of choline (B1196258) chloride and zinc(II) chloride has been shown to be highly effective for the synthesis of carbamates from amines, alkyl halides, and CO2 at atmospheric pressure and room temperature. rsc.org Another study utilized a DES made from erbium trichloride (B1173362) and urea for the synthesis of cellulose (B213188) carbamate, where the DES acted as the reaction medium, reagent, and catalyst. bohrium.commdpi.com

The direct utilization of carbon dioxide as a feedstock is a cornerstone of green carbamate synthesis. psu.edursc.org This approach avoids the use of toxic phosgene and its derivatives. psu.edursc.org Various catalytic systems have been developed to facilitate the reaction of CO2 with amines and alcohols to produce carbamates. rsc.orgrsc.org

| Green Approach | Description |

| CO2 Utilization | Carbon dioxide is used as a non-toxic, renewable C1 source, replacing hazardous reagents like phosgene. nih.govpsu.edursc.orgrsc.org |

| Deep Eutectic Solvents (DES) | These solvents are often biodegradable, have low toxicity, and can function as both the reaction medium and catalyst, simplifying the process and reducing waste. bohrium.commdpi.comrsc.orgrsc.org |

| Biocatalysis | Enzymes, such as immobilized lipases, are used as catalysts, offering high selectivity and mild reaction conditions. rsc.org |

| Heterogeneous Catalysis | Solid-supported catalysts are employed to facilitate easy separation and recycling, minimizing catalyst waste. acs.orgacs.orgrsc.orgrsc.org |

Mechanistic Investigations of Chemical Transformations Involving Propyl 4 Piperidinylcarbamate

Fundamental Reaction Mechanisms

The chemical behavior of Propyl 4-piperidinylcarbamate can be rationalized through several fundamental reaction mechanisms, primarily centered on the electrophilic nature of the carbamate's carbonyl carbon and the nucleophilic character of the piperidine (B6355638) ring, albeit modulated by the electron-withdrawing carbamate (B1207046) group.

The carbamate functional group is a key site for nucleophilic attack. These reactions are a form of nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group. The stability of the carbamate is generally greater than that of a corresponding ester because the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity.

Hydrolysis is a primary example of a nucleophilic process affecting the carbamate linkage. This can occur under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Alkaline Hydrolysis) : Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. For secondary carbamates like this compound, this typically proceeds through a bimolecular acyl substitution (BAc2) mechanism. The rate-determining step is often the formation of the tetrahedral intermediate. The reaction results in the formation of a propanol, 4-aminopiperidine (B84694), and carbon dioxide (which is deprotonated to carbonate or bicarbonate in a basic medium).

Acid-Catalyzed Hydrolysis : In acidic media, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl group. This is followed by proton transfer and elimination of the leaving groups.

Aminolysis, the reaction with an amine, and alcoholysis, the reaction with an alcohol, are other nucleophilic substitution reactions that can occur at the carbamate linkage, following similar mechanistic principles to hydrolysis.

The piperidine ring in this compound is an N-substituted heterocycle. The presence of the electron-withdrawing propylcarbamate group on the nitrogen atom significantly reduces the nucleophilicity of the nitrogen compared to an unsubstituted piperidine. Consequently, direct electrophilic attack on the nitrogen is less favorable.

However, electrophilic transformations can occur at other positions of the ring, often involving the formation of an intermediate N-acyliminium ion. For instance, oxidation at the carbon alpha to the nitrogen can generate an iminium ion, which is a powerful electrophile. This intermediate can then be attacked by various nucleophiles at the C-2 or C-6 positions of the piperidine ring. While direct electrophilic aromatic substitution-type reactions are not applicable to the saturated piperidine ring, functionalization can be achieved through these mediated pathways.

While this compound itself is not predisposed to major rearrangements under normal conditions, the carbamate functional group is central to several classical rearrangement reactions that typically lead to its formation. These reactions, such as the Curtius, Hofmann, and Lossen rearrangements, proceed through a common isocyanate intermediate.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped by an alcohol, such as propanol, to form a carbamate. The mechanism is believed to be concerted, with the migration of the R-group occurring simultaneously with the expulsion of nitrogen gas.

Lossen Rearrangement : This reaction converts a hydroxamic acid (or its derivative) into an isocyanate. The isocyanate intermediate can then react with an alcohol to yield a carbamate.

Intramolecular Cyclization : The piperidine moiety can participate in intramolecular reactions. Depending on the presence of other functional groups on the propyl chain or modifications to the piperidine ring, intramolecular cyclization could be induced. For example, a suitably placed nucleophile on the propyl group could potentially attack the piperidine ring, or a functional group on the ring could interact with the carbamate linkage.

Kinetic and Thermodynamic Characterization of Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and favorability of the chemical transformations involving this compound.

The rate of chemical reactions, such as the hydrolysis of carbamates, is highly dependent on factors like pH, temperature, and the structure of the molecule.

The rate-limiting step in the breakdown of carbamates derived from weakly basic amines often involves the cleavage of the carbon-nitrogen bond. For those formed from more basic amines, proton transfer may become the rate-limiting step. The stability of carbamates to hydrolysis can vary significantly, with half-lives ranging from seconds to years depending on their structure and the reaction conditions.

Below is a table of representative second-order rate constants for the alkaline hydrolysis of various carbamates, illustrating the influence of molecular structure on reactivity.

| Carbamate Derivative | Second-Order Rate Constant (kB) (M-1s-1) | Conditions |

|---|---|---|

| Ethyl Carbamate | 7.2 x 10-8 | 25°C |

| Phenyl Carbamate | 1.5 x 10-1 | 25°C |

| N-Methyl Phenylcarbamate | 2.1 x 10-2 | 30°C |

| Carbaryl (1-naphthyl N-methylcarbamate) | 0.21 - 0.29 | 27-30°C |

Thermodynamic analysis provides information on the relative stability of reactants and products and the position of chemical equilibrium. The hydrolysis of a carbamate is generally a thermodynamically favorable process, leading to more stable products.

The stability of the piperidine ring itself is well-characterized. It preferentially adopts a chair conformation to minimize steric and torsional strain. The formation of carbamates from amines and carbon dioxide (via an alcohol) is a reversible process. The position of the equilibrium is dependent on the specific amine, temperature, and pressure. The reaction enthalpy (ΔH°) for the formation of carbamates from amines and bicarbonate is generally exothermic.

The basicity of piperidine is a key thermodynamic parameter. The equilibrium constant for the reaction of piperidine with water is given by its base dissociation constant (Kb).

C₅H₁₀NH + H₂O ⇌ C₅H₁₀NH₂⁺ + OH⁻

The reported Kb for piperidine is approximately 1.3 x 10⁻³ at 25°C. This relatively high basicity influences the equilibrium position of reactions involving the piperidine nitrogen.

The following table presents some relevant thermodynamic data for related compounds and reactions.

| Compound/Reaction | Thermodynamic Parameter | Value | Units |

|---|---|---|---|

| Piperidine | ΔfH° (liquid) | -86.44 ± 0.59 | kJ/mol |

| Piperidine | ΔfH° (gas) | -47.15 ± 0.63 | kJ/mol |

| MEA-Carbamate Formation | ΔH°rxn | -29.7 ± 0.1 | kJ/mol |

| DEA-Carbamate Formation | ΔH°rxn | -23.7 ± 0.9 | kJ/mol |

Note: ΔfH° refers to the standard enthalpy of formation. Carbamate formation data refers to the reaction: HCO₃⁻ + Amine ⇌ Amine-CO₂⁻. MEA = Monoethanolamine, DEA = Diethanolamine.

Elucidation of Reaction Intermediates

The formation of this compound through the reaction of 4-aminopiperidine and propyl chloroformate is presumed to proceed through a nucleophilic acyl substitution mechanism. While specific spectroscopic or kinetic studies detailing the precise reaction intermediates for this particular transformation are not extensively documented in publicly available literature, the pathway can be elucidated by analogy to well-established mechanisms of carbamate formation from primary amines and chloroformates. The reaction is expected to involve a series of transient species, including a tetrahedral intermediate, which is characteristic of nucleophilic attack at a carbonyl carbon.

The primary step in the synthesis involves the nucleophilic attack of the exocyclic primary amine group of 4-aminopiperidine on the electrophilic carbonyl carbon of propyl chloroformate. This initial interaction is facilitated by the lone pair of electrons on the nitrogen atom. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction, which also serves to deprotonate the amine, enhancing its nucleophilicity.

Subsequent to the initial nucleophilic attack, a tetrahedral intermediate is formed. This intermediate is characterized by a central carbon atom bonded to the piperidinyl nitrogen, the propyl oxy group, an oxygen anion, and a chlorine atom. This species is inherently unstable and rapidly undergoes further transformation to yield the final carbamate product. The collapse of this tetrahedral intermediate involves the expulsion of the chloride ion, which is a good leaving group. The reformation of the carbonyl double bond drives this elimination process. The final step involves the deprotonation of the nitrogen atom, typically by the base present in the reaction mixture, to yield the stable this compound.

The proposed mechanistic pathway and the key intermediates are summarized in the table below. It is important to note that the lifetimes of these intermediates are expected to be very short, making their direct observation and characterization challenging without specialized spectroscopic techniques such as stopped-flow NMR or rapid-scan IR spectroscopy.

Table 1: Proposed Intermediates in the Formation of this compound

| Step | Intermediate/Transition State | Description |

| 1 | Reactant Complex | Initial association of 4-aminopiperidine and propyl chloroformate. |

| 2 | Tetrahedral Intermediate | Formed upon nucleophilic attack of the amine on the carbonyl carbon. |

| 3 | Product Complex | Formation of the C-N bond and expulsion of the chloride ion. |

| 4 | Final Product | Deprotonation of the nitrogen to yield this compound. |

Further detailed research, including computational modeling and advanced spectroscopic analysis, would be necessary to provide definitive evidence for the structure and energetics of these transient species in the reaction pathway of this compound synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of Propyl 4-piperidinylcarbamate. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

| Propyl -CH₃ | 0.8 - 1.0 | Triplet | 3H |

| Propyl -CH₂- | 1.5 - 1.7 | Sextet | 2H |

| Propyl -O-CH₂- | 3.9 - 4.1 | Triplet | 2H |

| Piperidine (B6355638) H-2, H-6 (axial & equatorial) | 2.8 - 3.2 | Multiplet | 4H |

| Piperidine H-3, H-5 (axial & equatorial) | 1.4 - 1.8 | Multiplet | 4H |

| Piperidine H-4 | 3.5 - 3.8 | Multiplet | 1H |

| Carbamate (B1207046) N-H | 4.5 - 5.5 | Broad Singlet | 1H |

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon | Chemical Shift (ppm) Range |

| Propyl -CH₃ | 10 - 15 |

| Propyl -CH₂- | 22 - 26 |

| Propyl -O-CH₂- | 65 - 70 |

| Piperidine C-3, C-5 | 30 - 35 |

| Piperidine C-2, C-6 | 45 - 50 |

| Piperidine C-4 | 50 - 55 |

| Carbamate C=O | 155 - 160 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the sequence of protons within the propyl and piperidinyl moieties. For instance, cross-peaks would be observed between the methyl and adjacent methylene (B1212753) protons of the propyl group, and among the protons of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the protons of the propyl's O-CH₂ group and the carbamate carbonyl carbon.

Solid-State NMR for Polymorphic Form Analysis

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be employed to study the compound in its solid form. This is particularly valuable for characterizing different crystalline forms, or polymorphs, which may exhibit distinct physical properties. ssNMR can reveal differences in the local environment and packing of the molecules in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of the parent ion. This high precision allows for the determination of the elemental composition and thus the molecular formula of this compound. For a molecular formula of C₉H₁₈N₂O₂, the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. nih.gov This pattern provides valuable structural information by revealing the characteristic fragmentation pathways of the molecule. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Expected Fragmentation Pattern for this compound:

| Fragment Ion | Proposed Structure |

| [M - C₃H₇]+ | Loss of the propyl group |

| [M - OC₃H₇]+ | Loss of the propoxy group |

| [C₅H₁₀N]+ | Fragment corresponding to the piperidinyl moiety |

| [C₄H₈NO₂]+ | Fragment containing the carbamate group |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the interaction of electromagnetic radiation with molecular vibrations, both Infrared (IR) and Raman spectroscopy offer complementary information to construct a detailed molecular profile of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. The IR spectrum of carbamates is characterized by several key absorption bands. mdpi.comoup.com

The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the region of 1735-1750 cm⁻¹ for saturated aliphatic esters. docbrown.info Another significant absorption is the C-N stretching vibration of the carbamate linkage, generally observed between 1200 and 1180 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine within the piperidine ring is also a key diagnostic peak, usually found in the range of 3300-3500 cm⁻¹. Additionally, the C-H stretching vibrations of the propyl and piperidine alkyl groups are expected in the 2860-2975 cm⁻¹ region. docbrown.info

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Piperidine N-H |

| 2860 - 2975 | C-H Stretch | Propyl and Piperidine CH₂, CH₃ |

| 1735 - 1750 | C=O Stretch | Carbamate Carbonyl |

| 1400 - 1650 | C=O Vibrations | Carbamate |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint" of the compound. photonics.com For this compound, Raman spectroscopy can offer valuable information about the carbamate and piperidine ring structures.

The symmetric vibrations of the carbamate group are expected to be prominent in the Raman spectrum. Similar to IR spectroscopy, the C=O stretching vibration will be a strong band. The C-N stretching modes of the carbamate and the piperidine ring will also be observable. The skeletal vibrations of the piperidine ring, which are often Raman active, can provide information about the ring's conformation.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2800 - 3000 | C-H Stretch | Propyl and Piperidine CH₂, CH₃ |

| 1650 - 1750 | C=O Stretch | Carbamate Carbonyl |

| 1200 - 1400 | C-N Stretch | Carbamate and Piperidine |

Note: These are predicted shifts based on the analysis of similar functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) allows for the precise determination of the molecular structure of this compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing the exact position of each atom.

For piperidine derivatives, the heterocyclic ring typically adopts a chair conformation. semanticscholar.orgresearchgate.nettandfonline.com It is anticipated that the propylcarbamate substituent at the 4-position of the piperidine ring will occupy an equatorial position to minimize steric hindrance. researchgate.net The crystal structure would also reveal details about the planarity of the carbamate group and the conformation of the propyl chain. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperidine and the carbonyl oxygen of the carbamate, would also be elucidated, providing insight into the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

Note: This data is hypothetical and representative of a small organic molecule. Actual data would need to be determined experimentally.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit different physical properties. The PXRD pattern is a fingerprint of the crystalline phase. While no specific polymorphic forms of this compound have been reported in the literature, PXRD would be the primary tool to identify and characterize them if they exist. Each polymorph would give a unique diffraction pattern, allowing for their differentiation.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard approaches for this purpose.

Electronic Structure Analysis (e.g., Density Functional Theory, Ab Initio Methods)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. For Propyl 4-piperidinylcarbamate, a DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional structure. This analysis would yield important information on bond lengths, bond angles, and dihedral angles. Advanced DFT methods could further elucidate properties such as vibrational frequencies, which correspond to infrared spectra, and other spectroscopic characteristics.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, this analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Charge Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. An MEP analysis of this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction with electrophiles.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Energetics of Rotamers and Conformational Preferences

Conformational analysis of this compound would involve studying the rotation around its single bonds to identify stable conformers (rotamers) and the energy barriers between them. The piperidine (B6355638) ring itself can exist in different conformations, such as chair and boat forms. The orientation of the propyl carbamate (B1207046) substituent relative to the piperidine ring would also be a key factor. By calculating the relative energies of these different arrangements, the most stable and populated conformations at a given temperature can be predicted.

Ligand Strain and Conformational Reorganization Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound would model the movements of its atoms over time, providing insights into its flexibility and conformational dynamics. This would allow for the study of how the molecule might change its shape upon interacting with other molecules, a concept known as conformational reorganization. The energy associated with any deviation from its lowest-energy conformation is referred to as ligand strain energy. Understanding these dynamics is crucial for applications such as drug design, where the conformation of a ligand upon binding to a receptor is of paramount importance.

While the theoretical frameworks and computational methodologies for analyzing this compound are well-established, the specific application of these techniques to this compound has not been reported in the accessible scientific literature. The fields of quantum chemical calculations and molecular dynamics simulations offer a clear path for future research to elucidate the electronic structure, reactivity, and conformational landscape of this molecule. Such studies would be invaluable for a deeper understanding of its chemical nature and for guiding its potential applications.

Intramolecular Interactions and Molecular Flexibility

An analysis in this area would typically involve the computational investigation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the three-dimensional structure and conformational preferences of this compound. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize bond critical points and quantify the strength of these interactions. Molecular dynamics simulations would further provide insights into the molecule's flexibility, revealing the range of motion of its constituent parts, such as the piperidine ring and the propyl carbamate side chain. This would involve the analysis of bond lengths, bond angles, and dihedral angles to identify the most stable conformations and the energy barriers between them.

Theoretical Reactivity and Selectivity Predictions

This section would focus on the computational prediction of how this compound behaves in chemical reactions.

Reaction Pathway Modeling and Energy Profiles

Researchers would typically use computational methods to model potential reaction pathways for this compound, for instance, in its synthesis or degradation. By calculating the potential energy surface, they can map out the energetic landscape of a reaction, identifying reactants, products, intermediates, and transition states. The resulting energy profiles would provide a quantitative measure of the reaction's feasibility and the relative stability of the species involved.

Transition State Characterization and Activation Energy Calculations

A crucial aspect of reaction modeling is the characterization of transition states—the high-energy structures that must be overcome for a reaction to proceed. Computational chemists would locate and verify these transition states and calculate the activation energy, which is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate.

Prediction of Chemo-, Regio-, and Stereoselectivity

For reactions where multiple products are possible, computational models can predict the chemo-, regio-, and stereoselectivity. By comparing the activation energies of competing reaction pathways, researchers can determine which product is most likely to be formed. This predictive capability is essential for designing efficient and selective chemical syntheses.

Role of Propyl 4 Piperidinylcarbamate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

Propyl 4-piperidinylcarbamate is a foundational component for the assembly of more elaborate organic scaffolds. The inherent reactivity of the piperidine (B6355638) nitrogen and the potential for functionalization at other positions make it an ideal starting point for multi-step synthetic sequences. Organic chemists utilize this intermediate to introduce the 4-aminopiperidine (B84694) motif into larger molecules, a common feature in many biologically active compounds. The carbamate (B1207046) group, while providing stability, can also be strategically cleaved or transformed at a later synthetic stage to reveal a primary amine, which can then undergo further reactions such as acylation, alkylation, or cyclization to build complex polycyclic systems.

Building Block for Nitrogen-Containing Heterocyclic Systems

The piperidine unit within this compound is a prevalent scaffold in a multitude of nitrogen-containing heterocyclic compounds. These heterocyclic systems are fundamental to the development of new pharmaceuticals and agrochemicals. By leveraging the reactivity of the piperidine nitrogen, chemists can construct fused, spirocyclic, and bridged ring systems. For instance, the secondary amine of the piperidine ring can participate in intramolecular cyclization reactions with other functional groups appended to the molecule, leading to the formation of novel bicyclic or polycyclic heterocyclic frameworks. The versatility of this building block allows for the systematic exploration of chemical space in the quest for new bioactive molecules.

Strategies for Derivatization and Functionalization

The chemical architecture of this compound offers three primary domains for derivatization and functionalization: the propyl side chain, the piperidine ring system, and the carbamate linkage. This multi-faceted reactivity allows for the precise tuning of the molecule's steric and electronic properties to suit the requirements of a particular synthetic target.

Modification of the Propyl Side Chain

Table 1: Potential Modifications of the Propyl Side Chain

| Modification Strategy | Description | Potential Outcome |

| Chain Length Variation | Synthesis of analogues with different alkyl chain lengths (e.g., ethyl, butyl). | Alteration of lipophilicity and pharmacokinetic properties. |

| Introduction of Unsaturation | Incorporation of double or triple bonds within the side chain. | Creation of rigidified structures and sites for further reactions. |

| Functional Group Incorporation | Addition of functional groups such as hydroxyl, amino, or halo groups. | Introduction of new reactive handles for subsequent transformations. |

Detailed research findings indicate that altering the ester group of a carbamate can significantly impact its biological activity and metabolic stability. For example, the introduction of different alkyl or aryl groups can modulate the rate of hydrolytic cleavage of the carbamate, a critical factor in prodrug design.

Substitutions and Transformations of the Piperidine Ring System

The piperidine ring is the most versatile component of this compound for derivatization. The secondary amine is a key site for a wide range of chemical transformations.

Table 2: Key Transformations of the Piperidine Ring

| Reaction Type | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones. | N-substituted piperidine derivatives. |

| N-Acylation | Acyl chlorides, acid anhydrides. | N-acylpiperidine derivatives (amides). |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination). | N-arylpiperidine derivatives. |

| Ring Functionalization | Directed metalation followed by electrophilic quench. | Substituted piperidine ring with new functional groups. |

The nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce a wide variety of substituents. These modifications can dramatically alter the steric and electronic environment around the piperidine core, influencing its interaction with biological targets. Furthermore, advanced synthetic methods allow for the functionalization of the carbon atoms of the piperidine ring itself, often through directed metalation-trapping sequences, leading to the introduction of substituents at specific positions.

Alterations and Transformations of the Carbamate Linkage

The carbamate linkage in this compound is not merely a passive linker; it can be actively involved in synthetic transformations.

Table 3: Transformations of the Carbamate Linkage

| Transformation | Description | Product Type |

| Hydrolysis | Acidic or basic conditions. | 4-Aminopiperidine and propanol. |

| Conversion to Urea (B33335) | Reaction with amines. | Substituted ureas. |

| Conversion to Amide | Reaction with organometallic reagents or via reductive cleavage. | Amides. |

| Reduction | Strong reducing agents (e.g., LiAlH4). | N-methyl-4-aminopiperidine. |

The carbamate can be hydrolyzed under acidic or basic conditions to unmask the primary amine at the 4-position of the piperidine ring, which is a common strategy in multi-step synthesis. Additionally, the carbamate can be converted into other important functional groups. For instance, reaction with amines can yield ureas, while treatment with certain reducing agents can lead to the formation of amides or even N-methylated amines. These transformations further underscore the synthetic utility of this compound as a versatile and adaptable building block in modern organic chemistry.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Spectroscopic Interpretation

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way molecules are designed and characterized. For Propyl 4-piperidinylcarbamate, these technologies offer powerful tools to accelerate research and development.

Spectroscopic Interpretation: Machine learning (ML) models are increasingly being used to predict and interpret spectroscopic data. researchgate.netnih.govrsc.org For a novel compound like this compound, ML algorithms could predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra based on its molecular structure. researchgate.netuzh.ch This can aid in the initial identification and characterization of the synthesized compound. Furthermore, deep learning models can be trained to recognize patterns in complex spectral data, helping to elucidate subtle structural features and identify functional groups in both pure compounds and mixtures. nih.govrsc.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound using Machine Learning Models

| Spectroscopic Technique | Predicted Data Points | Basis of Prediction |

| ¹H NMR | Chemical shifts for piperidine (B6355638) and propyl protons | Trained on a database of N-substituted piperidines and alkyl carbamates |

| ¹³C NMR | Chemical shifts for all carbon atoms | Based on established chemical shift prediction algorithms for similar functional groups |

| FTIR | Characteristic peaks for N-H, C=O, and C-O stretches | Comparison with spectral libraries of carbamates and piperidine derivatives |

| Mass Spectrometry | Expected molecular ion peak and fragmentation pattern | In silico fragmentation analysis based on common carbamate (B1207046) and piperidine fragmentation pathways |

Development of High-Throughput Methodologies for Synthesis and Characterization

To efficiently explore the chemical space around the this compound scaffold, high-throughput methodologies are essential. These approaches enable the rapid synthesis and screening of large libraries of related compounds.

High-Throughput Synthesis: Automated synthesis platforms can be employed to generate a diverse library of this compound analogues. synplechem.comyoutube.com By varying the alkyl group on the carbamate or introducing substituents on the piperidine ring, a multitude of new compounds can be created in parallel. synplechem.com This allows for a systematic investigation of structure-activity relationships (SAR).

High-Throughput Characterization: Once synthesized, these compound libraries need to be rapidly characterized. High-throughput screening (HTS) techniques can be used to assess their biological activity against various targets. mdpi.comthermofisher.comku.edunih.gov This is particularly relevant as both piperidine and carbamate moieties are present in numerous biologically active molecules. nih.gov

Illustrative Data Table: High-Throughput Screening Cascade for a this compound Analogue Library

| Screening Stage | Assay Type | Objective | Example Target |

| Primary Screen | Cell-based or biochemical assay | Identify initial "hits" with desired activity | A specific enzyme or receptor |

| Secondary Screen | Dose-response assays | Confirm activity and determine potency (e.g., IC₅₀) | The same target as the primary screen |

| Selectivity Profiling | Panel of related targets | Assess off-target effects and selectivity | Other enzymes or receptors in the same family |

| ADME Profiling | In vitro assays | Evaluate absorption, distribution, metabolism, and excretion properties | e.g., CYP450 inhibition, plasma stability |

Exploration of Novel Chemical Space Based on the this compound Scaffold

The this compound scaffold serves as a starting point for the exploration of a vast and potentially valuable chemical space. By systematically modifying the core structure, new compounds with unique properties can be discovered.

Structure-Activity Relationship (SAR) Studies: A key aspect of exploring the chemical space is to conduct detailed SAR studies. nih.govmdpi.com This involves synthesizing analogues with specific structural modifications and evaluating how these changes affect their biological activity or material properties. Pharmacophore modeling can be a valuable tool in this process, helping to identify the key structural features required for a desired interaction with a biological target.

Computational Library Design: Computational methods can be used to design virtual libraries of compounds based on the this compound scaffold. These virtual compounds can then be screened in silico for desirable properties, and the most promising candidates can be selected for synthesis. This approach can significantly streamline the discovery process.

Illustrative Data Table: Potential Modifications of the this compound Scaffold for SAR Studies

| Modification Site | Example Modifications | Potential Impact |

| Propyl group of the carbamate | Branching, cyclization, introduction of heteroatoms | Alter lipophilicity, metabolic stability, and target binding |

| Piperidine ring | Substitution at various positions, ring fusion | Introduce new interaction points, alter conformation |

| Carbamate linker | Replacement with urea (B33335), thiocarbamate, or amide | Modify hydrogen bonding capacity and chemical stability |

| Piperidine nitrogen | Alkylation, acylation | Modulate basicity and introduce new functional groups |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Computational Dynamics

To gain a fundamental understanding of the properties and behavior of this compound and its derivatives at the molecular level, advanced mechanistic studies are crucial.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to study the dynamics of photoinduced processes, such as electron and energy transfer, on incredibly short timescales. nd.edunthu.edu.twnd.edursc.orgnih.gov For carbamate-containing molecules, these methods can provide insights into their excited-state properties and photochemical reactivity.

Computational Dynamics: Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound. researchgate.net These simulations can help to understand how the molecule behaves in different environments, such as in solution or when interacting with a biological target. Quantum mechanics (QM) calculations can be used to investigate the electronic structure and reactivity of the molecule in detail. researchgate.netnih.gov

Illustrative Data Table: Advanced Mechanistic Studies for this compound

| Technique | Information Gained | Research Question Addressed |

| Femtosecond Transient Absorption Spectroscopy | Excited-state lifetimes, reaction intermediates | What are the primary photophysical and photochemical pathways following light absorption? |

| Molecular Dynamics Simulations | Conformational preferences, solvent interactions, binding modes | How does the molecule's shape and flexibility influence its properties and interactions? |

| Quantum Mechanics Calculations | Electronic structure, reaction mechanisms, spectroscopic properties | What is the distribution of electrons in the molecule and how does this affect its reactivity? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.